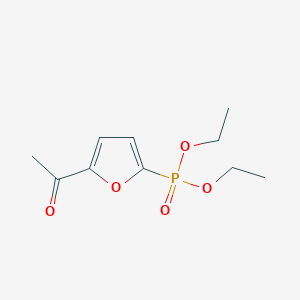

Diethyl (5-acetylfuran-2-yl)phosphonate

Description

Properties

CAS No. |

261365-06-4 |

|---|---|

Molecular Formula |

C10H15O5P |

Molecular Weight |

246.20 g/mol |

IUPAC Name |

1-(5-diethoxyphosphorylfuran-2-yl)ethanone |

InChI |

InChI=1S/C10H15O5P/c1-4-13-16(12,14-5-2)10-7-6-9(15-10)8(3)11/h6-7H,4-5H2,1-3H3 |

InChI Key |

CFAPYVAFHUVODT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=C(O1)C(=O)C)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The acetyl group in the target compound offers moderate electron withdrawal compared to the stronger electron-withdrawing nitro group in ’s compound, which enhances electrophilic reactivity in nucleophilic substitutions .

- Reactivity in HWE Reactions: The formyl-substituted phosphonate () is directly applicable to aldehyde homologation , whereas the acetyl-substituted variant may require additional steps for enolization to participate in similar reactions.

- Biological Activity : The nitro-substituted phosphonate in exhibits germicidal properties, while the dithiane-containing phosphonate () is tailored for sulfur-rich bioactive molecules. The acetyl group’s role in biological activity remains underexplored but could mimic ketone-based enzyme inhibitors .

Physicochemical Properties

- Boiling Point : The formyl-substituted phosphonate () has a boiling point of 340.6°C, suggesting high thermal stability due to strong intermolecular hydrogen bonding . The acetyl-substituted variant may exhibit similar stability but with altered solubility due to the hydrophobic acetyl group.

- Crystal Structure : Phosphonate esters like those in and exhibit distorted tetrahedral geometry around phosphorus, with bond lengths (P–O: ~1.48–1.52 Å) and angles (O–P–O: ~101–116°) influenced by steric effects from substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.